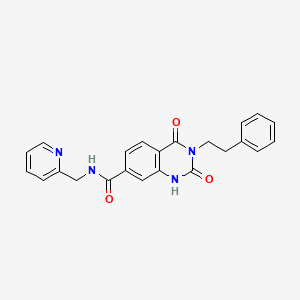

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

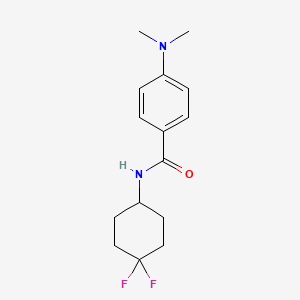

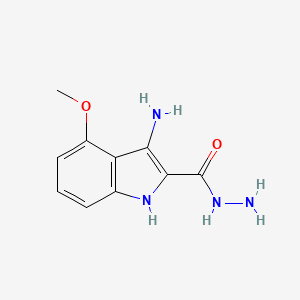

This compound is an ester with a dimethylamino group attached to a phenyl group. The presence of the dimethylamino group suggests that it could participate in various chemical reactions, particularly those involving nucleophilic substitution .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving methylene-active compounds and bis(dimethylamino)methane .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the ester and dimethylamino functional groups. These groups could impact the compound’s conformation and electronic structure .Chemical Reactions Analysis

The dimethylamino group in this compound could potentially undergo various chemical reactions. For instance, the oxidative cleavage of the C–N bond of aryl and heteroaryl (dimethylamino)methyl groups has been achieved using molecular iodine as a mild oxidizing agent .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could impact the compound’s solubility, reactivity, and other properties .Applications De Recherche Scientifique

Antibacterial Applications

Specific Scientific Field

Polymeric quaternary ammonium salts (QAS) and materials science.

Summary of the Application

Quaternized poly (2-(dimethylamino)ethyl methacrylate)-grafted agarose (Agr-g-QPDMAEMA) copolymers have been synthesized. These copolymers exhibit antibacterial properties and can be used both in solution form and as hydrogels on substrate surfaces. They are effective in inhibiting bacterial adhesion, biofilm formation, and bacterial colonization.

Experimental Procedures

Results and Outcomes

- The antibacterial patches demonstrate promising results in preventing bacterial colonization on surfaces .

Polar Aprotic Solvent Applications

Specific Scientific Field

Chemistry and solvent applications.

Summary of the Application

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate

is a polar aprotic solvent. Its efficient synthesis and extended applications have been investigated.

Experimental Procedures

Results and Outcomes

Super-Hydrophilic Hydrogel Applications

Specific Scientific Field

Materials science and hydrogel research.

Summary of the Application

A super-hydrophilic hydrogel is fabricated using a complex of poly (2-(dimethylamino)ethyl methacrylate-co-methacrylic acid).

Experimental Procedures

Results and Outcomes

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-11(12(14)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZHSWEBBBOKY-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C1=CC=CC=C1)\C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)

![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)

![(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2401763.png)